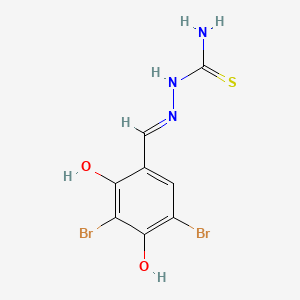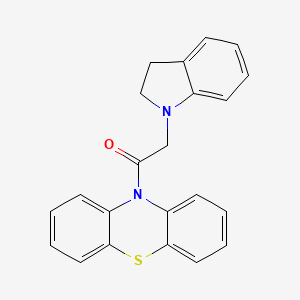![molecular formula C18H15N3OS2 B13373618 2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B13373618.png)
2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a complex organic compound that belongs to the class of thiazolidine derivatives. Thiazolidine motifs are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties .
Vorbereitungsmethoden
The synthesis of 2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves multiple steps. One common synthetic route starts with the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives . Another method involves the reaction of thioamides and acetylene dicarboxylate in ethanol at ambient temperature, followed by the reaction with oxalyl chloride in dry acetonitrile at 70°C .
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like ethanol, acetonitrile, and catalysts such as Lewis acids . Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: Due to its anticancer, antimicrobial, and anti-inflammatory properties, it is studied for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidine ring structure allows it to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and other interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile include other thiazolidine derivatives such as:
- 2-(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)malononitrile
- N-(4-Oxo-3-(2-phenyl-1,8-naphthyridin-3-yl)thiazolidin-2-ylidene)acetamide
- 2-Methylidene-1,3-thiazolidin-4-one derivatives
These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of functional groups in this compound contributes to its distinct pharmacological properties.
Eigenschaften
Molekularformel |
C18H15N3OS2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
2-[(Z)-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C18H15N3OS2/c19-10-14-13-8-4-5-9-15(13)24-17(14)20-18-21(16(22)11-23-18)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-9,11H2/b20-18- |
InChI-Schlüssel |
ZTLLEWSRGSZZQR-ZZEZOPTASA-N |
Isomerische SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C\3/N(C(=O)CS3)C4=CC=CC=C4)C#N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(S2)N=C3N(C(=O)CS3)C4=CC=CC=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{2-[4-(Isopentyloxy)benzylidene]hydrazino}-2-isopropenyl-1,3-oxazole-4-carbonitrile](/img/structure/B13373539.png)



![2-[(3-cyano-6-phenyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B13373578.png)
![N-(5-chloro-2-methoxyphenyl)-5-fluoro-1,1',2,2',5',6',7',7'a-octahydro-2-oxospiro[indole-3,3'-pyrrolizine]-2'-carboxamide](/img/structure/B13373583.png)
![3-[(1,3-Benzodioxol-5-yloxy)methyl]-6-(3,4-dimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B13373584.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-5-(3,4-dimethoxyphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373588.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373589.png)
![3-{[(4-bromophenyl)sulfonyl]methyl}-7,8-dimethoxy-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B13373608.png)

![3-Butyl-6-[(2,6-dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13373621.png)
![N-[2-(2,3-dimethylphenoxy)ethyl]-1-adamantanecarboxamide](/img/structure/B13373622.png)
![1-[2-(dimethylamino)ethyl]-4-(4-ethoxybenzoyl)-3-hydroxy-5-(4-isopropoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13373632.png)
